molecular formula C17H17BrN4O2 B13047071 Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate

Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate

Cat. No.: B13047071
M. Wt: 389.2 g/mol
InChI Key: SMGWKBCPHLYCDR-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate is a synthetic compound belonging to the class of imidazo[1,2-A]pyrazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a bromophenyl group and a tert-butyl carbamate moiety in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an imidazo[1,2-A]pyrazine core, followed by the introduction of the bromophenyl group through a halogenation reaction. The final step often involves the protection of the amine group with a tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or DMF are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate involves its interaction with specific molecular targets. The bromophenyl group and the imidazo[1,2-A]pyrazine core play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Imidazo[1,5-A]pyrimidine Derivatives: These analogs also possess a fused heterocyclic system and are explored for their therapeutic potential.

Uniqueness

Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate is unique due to the presence of the bromophenyl group and the tert-butyl carbamate moiety, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H17BrN4O2

Molecular Weight

389.2 g/mol

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]carbamate

InChI

InChI=1S/C17H17BrN4O2/c1-17(2,3)24-16(23)21-15-14(11-4-6-12(18)7-5-11)20-13-10-19-8-9-22(13)15/h4-10H,1-3H3,(H,21,23)

InChI Key

SMGWKBCPHLYCDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C2N1C=CN=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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